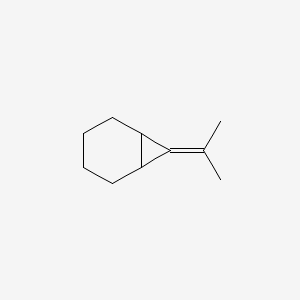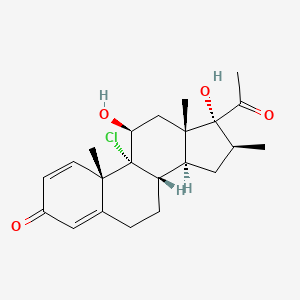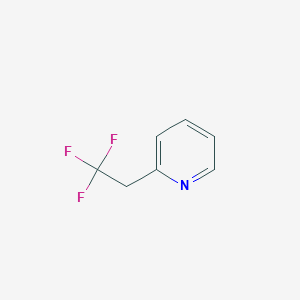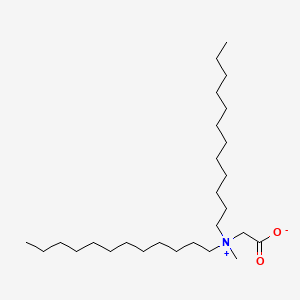
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of aniline derivatives followed by chlorination and the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The chlorination step may involve reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, using reagents like hydrogen gas and palladium catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in the presence of a suitable solvent.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes, pigments, and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro and trifluoromethyl groups can participate in electron transfer processes, affecting cellular redox states and enzyme activities. Its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins makes it a versatile molecule for studying biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide
- 2-chloro-N-(2-methyl-4-nitrophenyl)propanamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Properties
Molecular Formula |
C14H9ClF3N3O4 |
|---|---|
Molecular Weight |
375.69 g/mol |
IUPAC Name |
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9ClF3N3O4/c1-7-4-9(20(22)23)2-3-11(7)19-13-10(15)5-8(14(16,17)18)6-12(13)21(24)25/h2-6,19H,1H3 |
InChI Key |
PSILDCKSIWSCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


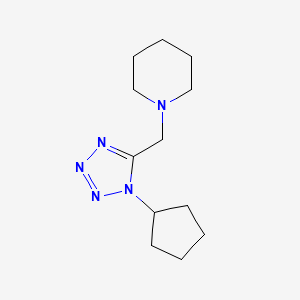
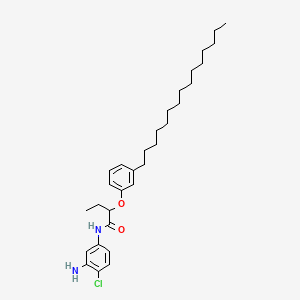

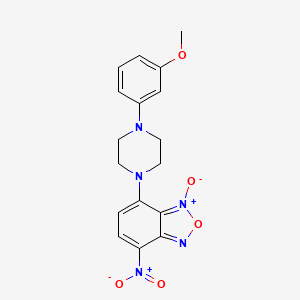
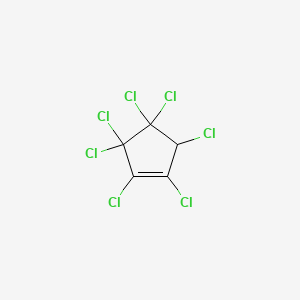

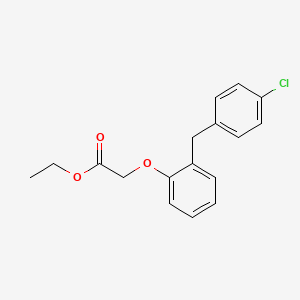
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
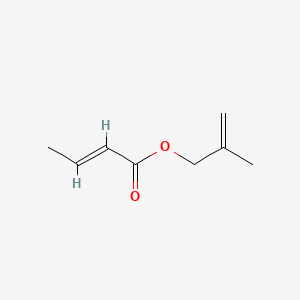
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
